molecular formula C9H12O4 B14455242 (2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate CAS No. 76299-61-1

(2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate

Cat. No.: B14455242
CAS No.: 76299-61-1
M. Wt: 184.19 g/mol
InChI Key: LRBRZYUYOWTBLH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate typically involves the reaction of ethyl-substituted oxolan derivatives with acetic anhydride under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as distillation and crystallization to purify the compound. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various derivatives such as carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

(2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Oxazolones: These compounds share a similar oxolan ring structure but differ in their functional groups and reactivity.

    Hydrazones: These compounds have similar reactivity patterns but differ in their nitrogen-containing functional groups.

Uniqueness

(2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate is unique due to its specific substitution pattern and the presence of both ethyl and acetate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

76299-61-1

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(2-ethyl-4-methylidene-5-oxooxolan-3-yl) acetate

InChI

InChI=1S/C9H12O4/c1-4-7-8(12-6(3)10)5(2)9(11)13-7/h7-8H,2,4H2,1,3H3

InChI Key

LRBRZYUYOWTBLH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(=C)C(=O)O1)OC(=O)C

Origin of Product

United States

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